molecular formula C17H23N3O B2492905 N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide CAS No. 2411195-11-2

N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide

Cat. No.: B2492905
CAS No.: 2411195-11-2
M. Wt: 285.391
InChI Key: ZVYBREVYSZDNNN-UHFFFAOYSA-N
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Description

N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylmethyl group and a phenyl ring connected to a prop-2-enamide moiety

Properties

IUPAC Name

N-[3-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-2-17(21)18-15-4-3-5-16(12-15)20-10-8-19(9-11-20)13-14-6-7-14/h2-5,12,14H,1,6-11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYBREVYSZDNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of 4-(cyclopropylmethyl)piperazine. This can be achieved by reacting cyclopropylmethylamine with piperazine under suitable conditions.

  • Aromatic Substitution: : The next step involves the introduction of the phenyl group. This can be done through a nucleophilic aromatic substitution reaction where the piperazine intermediate reacts with a halogenated benzene derivative.

  • Amide Formation: : The final step is the formation of the prop-2-enamide moiety. This can be achieved by reacting the substituted piperazine with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, which may reduce the double bond in the prop-2-enamide moiety.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated amides.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the phenyl and prop-2-enamide moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[4-(Methyl)piperazin-1-yl]phenyl]prop-2-enamide
  • N-[3-[4-(Ethyl)piperazin-1-yl]phenyl]prop-2-enamide
  • N-[3-[4-(Cyclopropyl)piperazin-1-yl]phenyl]prop-2-enamide

Uniqueness

N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide is unique due to the presence of the cyclopropylmethyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its stability, bioavailability, or interaction with specific biological targets compared to its analogs.

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